![molecular formula C9H12BNO4 B582091 [2-氨基-4-(乙氧羰基)苯基]硼酸 CAS No. 957103-69-4](/img/structure/B582091.png)

[2-氨基-4-(乙氧羰基)苯基]硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

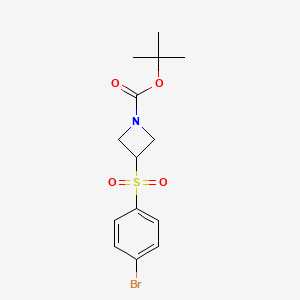

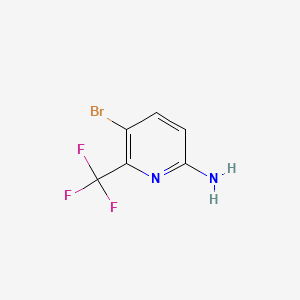

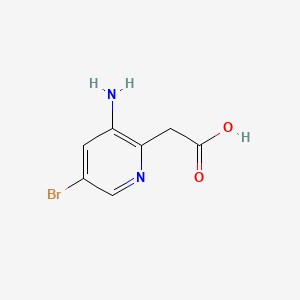

“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” is a boronic acid compound with the CAS Number: 957103-69-4 . It has a molecular weight of 209.01 . The IUPAC name for this compound is 2-amino-4-(ethoxycarbonyl)phenylboronic acid .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . The synthetic processes used to obtain these active compounds are also referred . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis

The molecular structure of “[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” is represented by the linear formula C9H12BNO4 . Boronic acids are planar compounds with idealized C2V molecular symmetry . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids and their derivatives have been utilized in various chemical reactions . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis

“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” is a compound with a molecular weight of 209.01 . It is stored at refrigerated temperatures .科学研究应用

Suzuki–Miyaura Coupling

“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” can be used as a reagent in Suzuki–Miyaura (SM) cross-coupling . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Oxidative Hydroxylation

This compound can be used in oxidative hydroxylation for the preparation of phenols . This process involves the introduction of a hydroxyl group into an organic compound through oxidation.

Homolytic Aromatic Substitution

“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” can be used in homolytic aromatic substitution reactions . This is a substitution reaction involving an aromatic system in which the incoming group replaces a substituent on the aromatic ring.

Cross-Coupling with α-Bromocarbonyl Compounds

This compound can be used in cross-coupling reactions with α-bromocarbonyl compounds . This reaction involves the formation of a new carbon-carbon bond between the boronic acid and the α-bromocarbonyl compound.

Suzuki-Coupling Reaction with Quinoline Carboxylates

“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” can be used in Suzuki-coupling reactions with quinoline carboxylates . This reaction involves the coupling of the boronic acid with a quinoline carboxylate to form a new carbon-carbon bond.

Trifluoromethylation

This compound can be used in trifluoromethylation reactions . This reaction involves the introduction of a trifluoromethyl group into an organic compound.

Carbometalation of Ynamides

“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” can be used in the carbometalation of ynamides . This reaction involves the addition of a metal-carbon bond across the triple bond of an ynamide.

未来方向

属性

IUPAC Name |

(2-amino-4-ethoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXVNLRIPXPJRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)